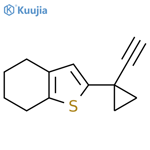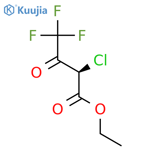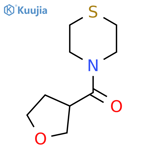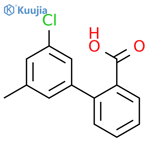Übergangsmetallzyanide
Transition metal cyanide salts are inorganic compounds that consist of a transition metal cation and a cyanide anion, CN⁻. These salts exhibit diverse chemical properties due to the unique characteristics of their respective transition metals. Common examples include copper(II) cyanide (Cu(CN)₂), nickel(II) cyanide (Ni(CN)₄²⁻), and iron(III) cyanide ([Fe(CN)₆]³⁻). Transition metal cyanides are typically formed through the reaction of a transition metal salt with sodium cyanide or potassium cyanide.
These compounds are known for their coordination chemistry, as the cyanide ligands can form strong, monodentate or bidentate complexes around the metal center. Due to their potential toxicity and instability in aqueous solutions, they require careful handling and management. Transition metal cyanides have applications in various fields such as electroplating, analytical chemistry, and complexation studies due to their reactivity and ability to form stable complexes with a wide range of organic molecules.

Verwandte Literatur
-
Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
3. Book reviews
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Empfohlene Lieferanten
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte




